
(5-(チオフェン-2-イル)ピリジン-3-イル)メタナミン
説明
科学的研究の応用
新規ピリミジン誘導体の合成
この化合物は、医薬品化学において潜在的な用途を持つ新規ピリミジン-2-チオール、ピラゾール、ピラン誘導体を合成するための前駆体として役立ちます。 これらの誘導体は、その抗酸化作用と抗炎症作用について調査されています .
抗真菌活性
ヒドラゾン基を持つ新規な3-(チオフェン-2-イル)-1,5-ジヒドロ-2H-ピロール-2-オン誘導体の設計と合成に使用されます。 これらの分子は、強力な抗真菌活性を評価されており、真菌感染症の新しい治療法の発見を目指しています .
銅触媒による酸素フリー合成
この化合物は、銅触媒による酸素フリー合成プロセスに関与しています。 具体的には、Csp3-Hの酸化に用いられ、ピリジン-2-イル-メタノンを生成します。これは、さまざまな化学合成における重要な中間体です .
蛍光プローブ開発
ジ(チオフェン-2-イル)置換ピレン-ピリジン蛍光プローブの合成に用いられます。 これらのプローブは、有望な光吸収および発光特性を示し、分子蛍光研究に使用されています .
医薬品化学
チオフェン誘導体は、本明細書で言及されているものと同様に、医薬品化学において、コンビナトリアルライブラリの作成と、治療的に重要なリード分子の探索に不可欠です .
作用機序
Target of Action
It is known to belong to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds that compete for the same targets.
生化学分析
Biochemical Properties
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The interaction between (5-(Thiophen-2-yl)pyridin-3-yl)methanamine and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine may interact with other biomolecules such as transporters and receptors, influencing their function and activity.
Cellular Effects
The effects of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. The impact on cellular metabolism may include alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of enzyme activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light or heat may lead to gradual degradation and loss of activity. Long-term studies in in vitro and in vivo settings have indicated that (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function . At higher doses, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are observed. Toxicity studies have highlighted the importance of careful dosage control to avoid adverse effects.
Metabolic Pathways
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the biotransformation of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine into different metabolites, which may have distinct biological activities. The compound may also influence the levels of cofactors and other metabolites, affecting overall metabolic flux and homeostasis.
Transport and Distribution
Within cells and tissues, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine is determined by various targeting signals and post-translational modifications . This compound may be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it can exert its effects on cellular function. The localization of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine within different subcellular compartments can influence its activity and interactions with other biomolecules.
特性
IUPAC Name |
(5-thiophen-2-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNANIYYCAHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744429 | |
| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-11-3 | |
| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


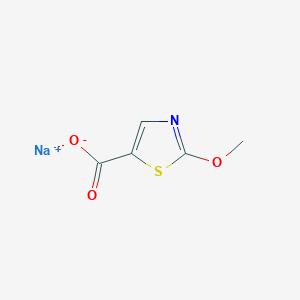
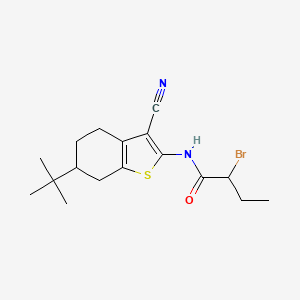
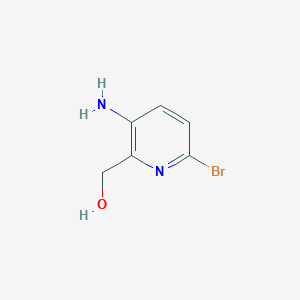
![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)

![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)

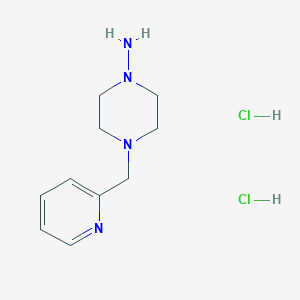
![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)
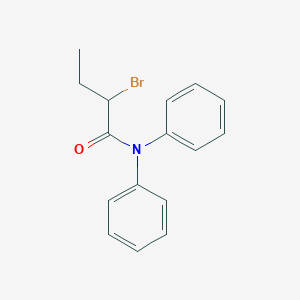
![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
